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molecular formula C8H16O4 B052140 Methyl 5,5-dimethoxyvalerate CAS No. 23068-91-9

Methyl 5,5-dimethoxyvalerate

Cat. No. B052140
M. Wt: 176.21 g/mol
InChI Key: YOFAONQHOIRLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05807979

Procedure details

12 mmoles methyl 5,5-dimethoxypentanoate (Stevens, R. V. et al., J Am Chem Soc (1979) 7054) were dissolved in 20 ml 50% aqueous methanol. 16 mmoles NaOH were added and the mixture was stirred for 2 hr at room temperature. The solvent was then evaporated, the residue layered with 30 ml EtOAc, and the sodium salt neutralized with ice-cold 1N HCl. The aqueous phase was extracted with an additional 20 ml EtOAc, the organic extracts combined and dried over K2CO3. The product was filtered and the solvent evaporated to provide 5,5-dimethoxypentanoic acid.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:11][CH3:12])[CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO>[CH3:12][O:11][CH:3]([O:2][CH3:1])[CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
COC(CCCC(=O)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 mmol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with an additional 20 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCCC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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